(R,R,R,R)-オルリスタット

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

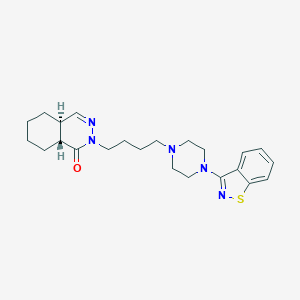

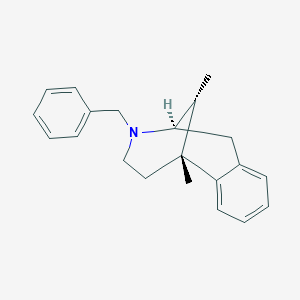

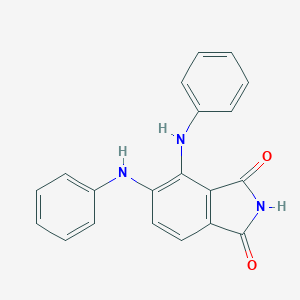

(R,R,R,R)-Orlistat is a potent and selective inhibitor of gastrointestinal lipases, primarily used in the treatment of obesity. It works by inhibiting the absorption of dietary fats in the intestines, thereby reducing caloric intake and promoting weight loss. This compound is derived from lipstatin, a natural product of the bacterium Streptomyces toxytricini .

科学的研究の応用

(R,R,R,R)-Orlistat has a wide range of scientific research applications:

Chemistry: Used as a model compound to study lipase inhibition and enzyme kinetics.

Biology: Investigated for its effects on lipid metabolism and energy balance.

Medicine: Widely used in clinical studies for obesity management and related metabolic disorders.

Industry: Employed in the development of weight-loss supplements and pharmaceuticals .

作用機序

Target of Action

The primary target of (R,R,R,R)-Orlistat is pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. By inhibiting this enzyme, Orlistat prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fat .

Pharmacokinetics

(R,R,R,R)-Orlistat is minimally absorbed in the blood, and its systemic exposure is insignificant. It primarily acts locally in the gut. After administration, it is extensively distributed in the gastrointestinal tract. The majority of the drug is excreted unchanged in feces. It has a low potential for drug interactions that are mediated by systemic absorption .

Result of Action

The inhibition of fat absorption leads to a reduction in caloric intake, which can help in weight management. It can also help improve control of blood sugar in people with type 2 diabetes. Because it blocks the absorption of fats, it can also block the absorption of fat-soluble vitamins (a, d, e, k), so supplementation may be needed .

Action Environment

Environmental factors such as diet can influence the efficacy of (R,R,R,R)-Orlistat. A diet high in fat can lead to an increase in side effects, as more undigested fat is passed through the digestive system. Therefore, when taking Orlistat, it’s recommended to maintain a nutritionally balanced, low-fat diet for optimal efficacy .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (R,R,R,R)-Orlistat involves several key steps:

Hydrogenation: The starting material, tetrahydrolipstatin, is hydrogenated to produce (R,R,R,R)-Orlistat.

Esterification: The intermediate product undergoes esterification to form the final compound.

Industrial Production Methods: Industrial production of (R,R,R,R)-Orlistat typically involves large-scale hydrogenation and esterification processes under controlled conditions to ensure high yield and purity. The reaction conditions include the use of specific catalysts and solvents to facilitate the reactions efficiently .

化学反応の分析

Types of Reactions: (R,R,R,R)-Orlistat undergoes several types of chemical reactions, including:

Hydrolysis: The ester bonds in (R,R,R,R)-Orlistat can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions:

Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

Hydrolysis: Produces alcohol and acid derivatives.

Oxidation: Results in oxidized derivatives with altered functional groups

類似化合物との比較

Tetrahydrolipstatin: The parent compound from which (R,R,R,R)-Orlistat is derived.

Lipstatin: A natural product with similar lipase inhibitory activity.

Comparison:

Uniqueness: (R,R,R,R)-Orlistat is unique in its high selectivity and potency as a lipase inhibitor. Unlike its parent compounds, it is specifically designed for therapeutic use in obesity management.

Efficacy: (R,R,R,R)-Orlistat has been shown to be more effective in reducing dietary fat absorption compared to its similar compounds .

特性

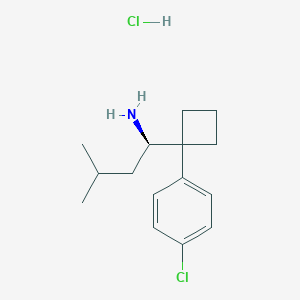

IUPAC Name |

[(2R)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FPCALVHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)

![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)